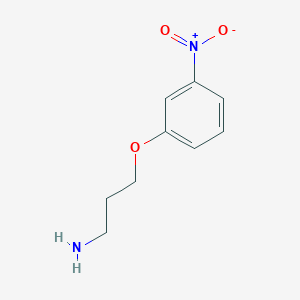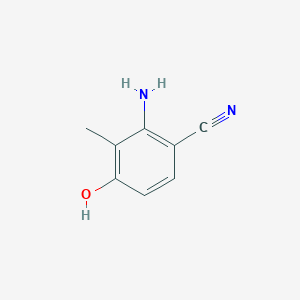
2-Amino-4-hydroxy-3-methylbenzonitrile
概要
説明
“2-Amino-4-hydroxy-3-methylbenzonitrile” is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-Amino-4-hydroxy-3-methylbenzonitrile” consists of a benzene ring with an amino group (NH2), a hydroxy group (OH), and a methyl group (CH3) attached to it, along with a nitrile group (CN) .Physical And Chemical Properties Analysis
“2-Amino-4-hydroxy-3-methylbenzonitrile” has physical and chemical properties typical of a compound with its molecular structure. It has a molecular weight of 148.16 g/mol .科学的研究の応用
Chemistry and Biological Activities of Similar Compounds
Research on compounds structurally related to 2-Amino-4-hydroxy-3-methylbenzonitrile, such as mimosine and various parabens, has shown a wide array of chemical and biological activities. These activities include antimicrobial properties, environmental persistence, and potential for endocrine disruption. For instance, parabens, which share a hydroxybenzoic acid moiety with the compound of interest, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs due to their antimicrobial properties. However, their environmental persistence and potential for endocrine disruption have raised concerns (Haman et al., 2015).
Applications in Advanced Oxidation Processes
Compounds structurally related to 2-Amino-4-hydroxy-3-methylbenzonitrile have been investigated for their roles in advanced oxidation processes (AOPs), highlighting their potential utility in environmental remediation. For example, the degradation pathways, by-products, and biotoxicity of acetaminophen in AOPs have been extensively studied, suggesting the relevance of understanding the chemical behavior of similar compounds in environmental contexts (Qutob et al., 2022).
Role in Catalysis and Material Science
The review on ionic liquid-based catalysts for CO2 conversion into quinazoline-2,4(1H,3H)-diones discusses the critical role of catalysts, including those derived from aminobenzonitriles, in carbon capture and utilization strategies. This research points to the significance of understanding the catalytic mechanisms of compounds like 2-Amino-4-hydroxy-3-methylbenzonitrile for developing novel solutions to environmental challenges (Zhang et al., 2023).
Antimicrobial Potential and Health Implications
Chitosan and its derivatives, similar in function to the compound of interest due to their antimicrobial properties, have been reviewed for their potential in various applications, including food preservation and pharmaceutical formulations. This literature highlights the importance of chemical modifications to enhance the antimicrobial effectiveness and specificity of such compounds (Raafat & Sahl, 2009).
特性
IUPAC Name |
2-amino-4-hydroxy-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7(11)3-2-6(4-9)8(5)10/h2-3,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRYGFSYGXKOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541499 | |
| Record name | 2-Amino-4-hydroxy-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-hydroxy-3-methylbenzonitrile | |
CAS RN |
102569-26-6 | |
| Record name | 2-Amino-4-hydroxy-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


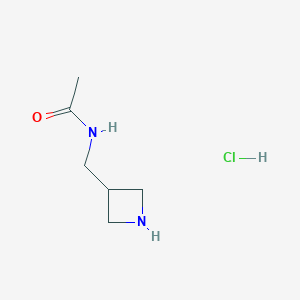
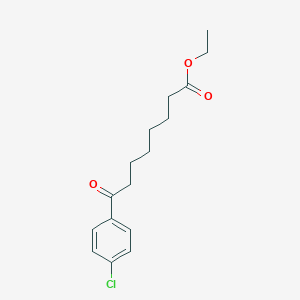
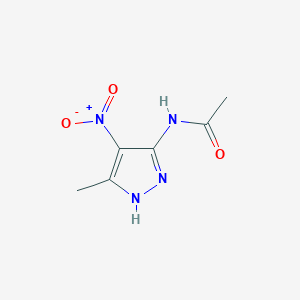
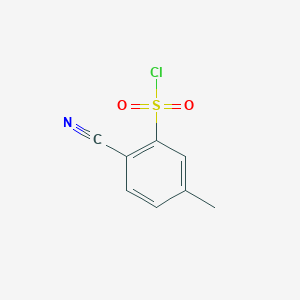
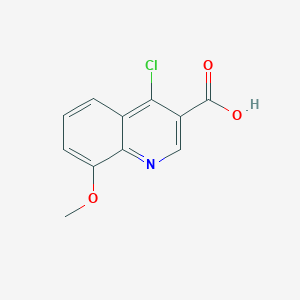


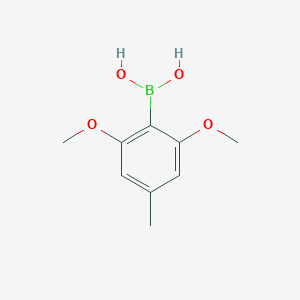

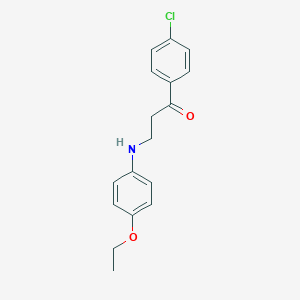
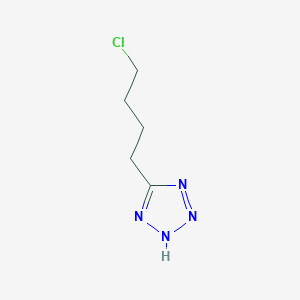
![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)
